1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that contains a bromothiophene moiety, a triazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.
Cyclization to Form the Triazole Ring: The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carbonyl group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve refluxing in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and other oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound shares the bromothiophene moiety and is used in similar applications in materials science and organic electronics.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with bromothiophene units, used in the synthesis of donor-acceptor polymers for organic solar cells.
Uniqueness
1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to its combination of a bromothiophene moiety, a triazole ring, and a carbonitrile group. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H5BrN4OS |
---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
1-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C9H5BrN4OS/c10-8-2-1-7(16-8)6(15)4-14-5-12-9(3-11)13-14/h1-2,5H,4H2 |
InChI Key |
JWBJVVQWWYNUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CN2C=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.